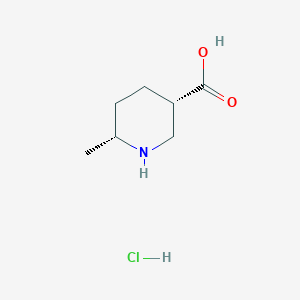

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride

Description

(3S,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral piperidine derivative with a carboxylic acid substituent at position 3 and a methyl group at position 4. Its stereochemistry (3S,6R) is critical for its physicochemical and biological properties. Key identifiers include:

- CAS Number: 1227916-83-7 , 51-30-9 (alternative listing for similar derivatives)

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight: 179.64 g/mol

- Purity: ≥95–99% (commercial grade)

This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted drugs, as evidenced by its role in patented syntheses of trifluoroethyl-substituted piperidinones .

Properties

IUPAC Name |

(3S,6R)-6-methylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNNMKIITLUFIE-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride typically involves the use of starting materials such as piperidine derivatives. One common method involves the reduction of a precursor compound followed by the introduction of the methyl and carboxylic acid groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This may involve continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form different derivatives.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Halogens, alkylating agents, and other reagents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, and halogenated compounds

Scientific Research Applications

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: In the study of enzyme mechanisms and as a potential inhibitor or activator of specific biological pathways.

Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

Analysis :

- Stereochemistry : The (3S,6R) configuration distinguishes the target compound from its (3R,6R) and (3R,6S) isomers. Quantum chemical calculations (e.g., NMR shift predictions) are essential to confirm stereochemistry .

- Functional Groups : Replacement of the carboxylic acid with a hydroxyl group (as in (3R,6S)-6-Methylpiperidin-3-Ol HCl) reduces acidity and alters hydrogen-bonding capacity, impacting solubility and receptor interactions .

- Positional Isomerism: Substituent positions influence molecular geometry.

Piperidine Derivatives with Modified Substituents

Analysis :

- Substituent Position : Moving the carboxylic acid from position 3 (target compound) to 2 (6-Methylpiperidine-2-carboxylic acid) alters the molecule’s dipole moment and pKa, affecting solubility and pharmacokinetics .

- Heterocyclic Modifications : Compounds like (3S,4R)-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid diHCl replace the piperidine ring with pyrrolidine, enhancing rigidity and modifying binding to enzymes like kinases .

Pharmacologically Relevant Analogues

Analysis :

- Fluorinated Groups : The trifluoroethyl or fluorophenyl substituents in these analogues enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration compared to the parent compound .

- Amino Group Placement: The presence of an amino group at position 3 (vs. carboxylic acid in the target compound) shifts the molecule from acidic to basic, altering its ionization state and interaction with biological targets .

Physicochemical and Commercial Comparison

Physical Properties

| Property | (3S,6R)-6-Methylpiperidine-3-carboxylic Acid HCl | (3R,6R)-Isomer | (2R,6S)-2,6-Dimethylpiperidine-4-carboxylic Acid HCl |

|---|---|---|---|

| Molecular Weight | 179.64 | 179.64 | 193.67 |

| Solubility (H₂O) | High (due to HCl salt) | Moderate | Moderate |

| Stability | Stable at RT under inert atmosphere | Similar | Hygroscopic |

Commercial Availability

- Purity : The target compound is available at 99% purity (industrial grade) , whereas analogues like (3R,6S)-6-Methylpiperidin-3-Ol HCl are typically sold at 95% .

- Price : Bulk pricing varies by substituent complexity. For example, fluorinated derivatives (e.g., 1375470-88-4) are significantly more expensive due to synthetic challenges .

Biological Activity

(3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of (3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride features a piperidine ring with a methyl group at the 6-position and a carboxylic acid group at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug discovery and development.

The biological activity of (3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing pathways such as:

- Signal Transduction : The compound may affect intracellular signaling cascades.

- Metabolic Regulation : It could play a role in metabolic pathways that regulate energy balance.

- Gene Expression : Potentially influencing transcription factors that regulate gene expression.

Biological Activities

Research indicates that (3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride exhibits various biological activities, including:

- Antioxidant Activity : The compound may possess properties that scavenge free radicals.

- Neuroprotective Effects : It has been studied for its potential to protect neuronal cells from damage.

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of (3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride:

- Neuroprotective Study : In vitro studies demonstrated that the compound can reduce oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

- Receptor Binding Studies : Binding affinity assays revealed that (3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride interacts with specific G-protein coupled receptors (GPCRs), indicating its potential as a lead compound for drug development targeting these receptors .

- Metabolic Regulation Research : Animal studies showed that administration of the compound led to significant changes in metabolic parameters, including reduced body weight gain and improved glucose tolerance in obese models .

Comparative Analysis with Related Compounds

To better understand the biological activity of (3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride | Piperidine ring with carboxyl group | Antioxidant, neuroprotective |

| (3S,6R)-methyl 6-methylpiperidine-3-carboxylate | Methyl ester derivative | Potentially enhanced solubility |

| (3R,6R)-6-Methylpiperidine-3-carboxamide; hydrochloride | Amide derivative | Investigated for different receptor targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.